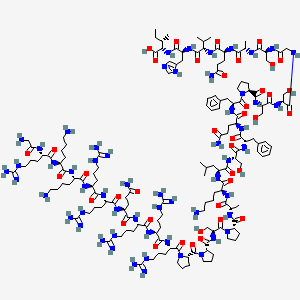

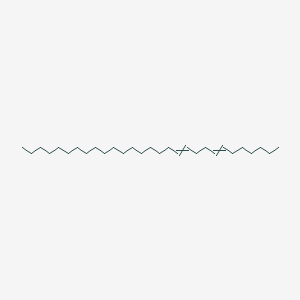

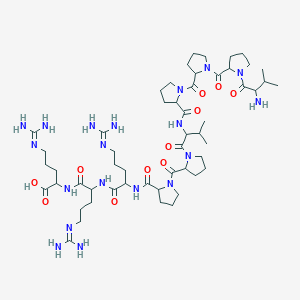

![molecular formula C23H26N4O3 B13384803 8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methyl-1H,2H,3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B13384803.png)

8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methyl-1H,2H,3H-imidazo[4,5-c]quinolin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

LY3023414 is a novel, orally bioavailable small molecule that functions as a dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin. This compound is designed to target and inhibit class I phosphoinositide 3-kinase isoforms, mammalian target of rapamycin complex 1 and 2, and DNA-dependent protein kinase, making it a potent agent in the treatment of various cancers .

Métodos De Preparación

The synthesis of LY3023414 involves the creation of a complex fused imidazoquinolinone structure. The synthetic route typically includes the formation of the imidazole ring followed by its fusion with a quinoline ring system. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods focus on optimizing these conditions to scale up the synthesis while maintaining the compound’s efficacy and stability .

Análisis De Reacciones Químicas

LY3023414 undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the imidazoquinolinone structure.

Reduction: This reaction can be used to alter the oxidation state of the compound, potentially affecting its biological activity.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms or groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the imidazoquinolinone core

Aplicaciones Científicas De Investigación

LY3023414 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool compound to study the phosphoinositide 3-kinase/mammalian target of rapamycin pathway.

Biology: Helps in understanding cell growth, survival, motility, and metabolism.

Medicine: Currently being evaluated in phase I and II clinical trials for the treatment of various human malignancies, including breast, colon, ovarian, and prostate cancers

Mecanismo De Acción

LY3023414 exerts its effects by potently and selectively inhibiting class I phosphoinositide 3-kinase isoforms, mammalian target of rapamycin complex 1 and 2, and DNA-dependent protein kinase. This inhibition leads to the blockade of the phosphoinositide 3-kinase/AKT/mammalian target of rapamycin signaling pathway, which is frequently altered in cancer cells. By inhibiting this pathway, LY3023414 induces G1 cell-cycle arrest and apoptosis, thereby impeding tumor growth and proliferation .

Comparación Con Compuestos Similares

LY3023414 is unique in its dual inhibition of both phosphoinositide 3-kinase and mammalian target of rapamycin, which distinguishes it from other compounds that target only one of these kinases. Similar compounds include:

BEZ235: Another dual phosphoinositide 3-kinase/mammalian target of rapamycin inhibitor but with different pharmacokinetic properties.

GDC-0980: A dual phosphoinositide 3-kinase/mammalian target of rapamycin inhibitor with a different chemical structure.

BKM120: A selective phosphoinositide 3-kinase inhibitor without mammalian target of rapamycin inhibition. LY3023414’s high solubility across a wide pH range and its intermittent target inhibition (“quick-on/quick-off” effect) make it particularly effective in clinical settings

Propiedades

Fórmula molecular |

C23H26N4O3 |

|---|---|

Peso molecular |

406.5 g/mol |

Nombre IUPAC |

8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-(2-methoxypropyl)-3-methylimidazo[4,5-c]quinolin-2-one |

InChI |

InChI=1S/C23H26N4O3/c1-14(30-5)13-27-21-18-9-15(16-8-17(11-24-10-16)23(2,3)29)6-7-19(18)25-12-20(21)26(4)22(27)28/h6-12,14,29H,13H2,1-5H3 |

Clave InChI |

ACCFLVVUVBJNGT-UHFFFAOYSA-N |

SMILES canónico |

CC(CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

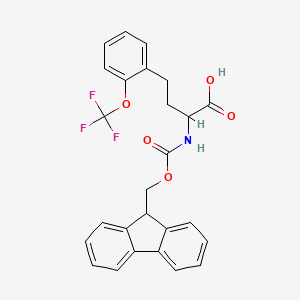

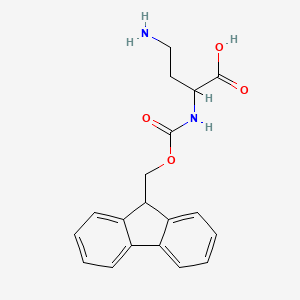

![3-(2,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13384721.png)

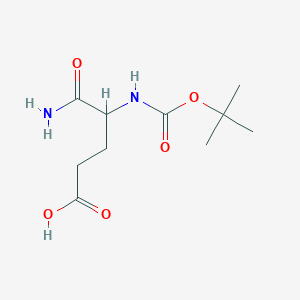

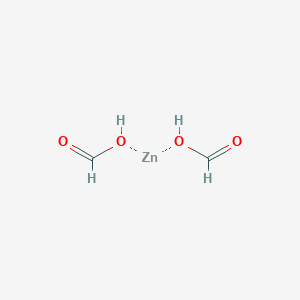

![11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-en-1-yl)-13-methyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B13384764.png)

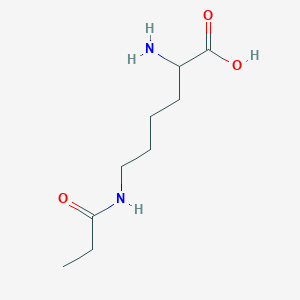

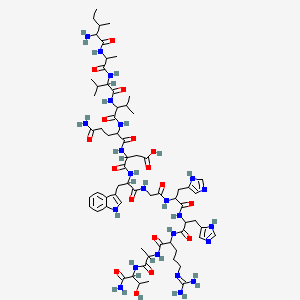

![17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13384769.png)

![17-(5-hydroxypentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B13384784.png)

![Benzene, 1,4-bis[[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B13384790.png)